Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate
Description
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic indene derivative characterized by a fused aromatic ring system, a carboxylate ester at position 1, and a hydroxyimino (-NHOH) substituent at position 2. This compound belongs to a class of indene derivatives with diverse pharmacological and synthetic applications.
Properties
IUPAC Name |
methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZOHFJDXEXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631496 | |
| Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185122-64-9 | |
| Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via the reaction of the indene derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Esterification: The final step involves the esterification of the hydroxyimino-indene derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Pharmacological Applications
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate exhibits significant pharmacological activities, particularly in the following areas:
Anti-inflammatory Agents
Research indicates that derivatives of 2,3-dihydro-1H-indene compounds demonstrate anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation-related symptoms, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
Antioxidant Properties
The compound has been identified as an effective antioxidant, capable of scavenging reactive oxygen species (ROS). This property is crucial for preventing oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative diseases .
Neuroprotective Effects
Studies have shown that this compound can improve cognitive functions and protect against neurodegenerative conditions. It may serve as a therapeutic agent for conditions like Alzheimer's disease by enhancing neuronal survival and function .
Treatment of Hypoxia
This compound has been explored for its potential in treating hypoxic conditions. It has shown efficacy in improving oxygen delivery and utilization in tissues, which is beneficial in conditions such as chronic obstructive pulmonary disease (COPD) and during ischemic events .
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The results indicated a decrease in swelling and pain scores compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Neuroprotection in Ischemic Models
In another research study focused on neuroprotection, this compound was administered to rats subjected to induced ischemia. The findings revealed that treated rats exhibited improved neurological scores and reduced infarct size compared to untreated controls, highlighting its protective effects against ischemic damage .
Material Science Applications
Beyond pharmacology, this compound has potential applications in materials science:
Organic Solar Cells
Recent studies have investigated the use of compounds similar to this compound as electron acceptors in bulk heterojunction solar cells. These materials can enhance the efficiency of organic solar cells by improving charge transport properties .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation and cytokine production; potential treatment for arthritis |
| Antioxidant | Scavenges reactive oxygen species; protects against oxidative stress |
| Neuroprotective | Enhances neuronal survival; potential treatment for neurodegenerative diseases |
| Hypoxia Treatment | Improves tissue oxygen delivery; beneficial in COPD and ischemic conditions |
| Material Science | Used as an electron acceptor in organic solar cells; improves charge transport properties |
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate with structurally related indene derivatives, focusing on their molecular features, synthesis, and biological relevance.
Structural Analogues
Key Structural and Functional Differences
- Hydroxyimino vs. Hydroxy/Ketone Groups: The hydroxyimino group in the target compound contrasts with hydroxyl or ketone substituents in analogs.
- Positional Isomerism: The placement of substituents (e.g., carboxylate at position 1 vs. 2) affects ring strain and electronic distribution. For example, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has a ketone at position 1, altering conjugation compared to the hydroxyimino at position 3.
- Amino vs. Hydroxyimino: Amino-substituted derivatives (e.g., ) lack the oxygen in the hydroxyimino group, reducing redox activity but increasing basicity.
Physicochemical Properties
Biological Activity
Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, an oxime ester, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : CHNO
CAS Number : 185122-64-9
Molecular Weight : 205.21 g/mol
IUPAC Name : Methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate
The compound features a hydroxyimino group (-C=NOH) attached to an indene ring system, which is esterified with a methyl group. This unique structure contributes to its diverse biological activities.
This compound exhibits several mechanisms of action:
- Antioxidant Activity : Similar compounds have been shown to possess antioxidant properties, potentially protecting cells from oxidative stress.
- Gastroprotective Effects : Research indicates that this compound can protect rat gastric mucosa from ulceration in models induced by non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.
- Anti-inflammatory Properties : The compound has been implicated in inhibiting pro-inflammatory cytokines, suggesting a role in reducing inflammation .
In vitro and In vivo Studies
A variety of studies have evaluated the biological activity of this compound:
-
Gastroprotective Effects :
- Study Design : Rat models were treated with indomethacin to induce gastric ulcers. The protective effect of the compound was assessed.
- Results : The compound significantly reduced ulcer area compared to control groups, indicating its protective role against gastric mucosal injury.
-
Anti-inflammatory Activity :
- Study Design : In vitro assays were conducted to measure the levels of nitric oxide and pro-inflammatory cytokines (IL-6 and TNF-α) in macrophage cell lines.
- Results : The compound inhibited nitric oxide production in a dose-dependent manner and reduced the expression of TNF-α and IL-6 mRNA levels .
Comparative Efficacy Table
| Compound | Biological Activity | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | Anti-inflammatory | Not specified | Inhibition of NO production |
| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | 5.0 | Inhibition of TNF-α and IL-6 |
| CA-4 (control) | Tubulin polymerization inhibitor | 1.99 ± 0.15 | Binding to colchicine site |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggests:
- Absorption : Rapid absorption following oral administration.
- Half-life : Short half-life indicating a need for frequent dosing for sustained effects.
Further studies are required to fully characterize these pharmacokinetic parameters.
Q & A
Basic Research Questions
Q. What synthetic routes are available for Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, and how is its structure validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving indene precursors. For example, analogous indene carboxylates have been prepared using hydrolase-catalyzed dynamic kinetic resolution (DKR) with enzymes like Candida antarctica lipase B (CAL-B) and racemization catalysts (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) to achieve enantioselectivity . Structural validation employs - and -NMR to confirm regiochemistry and ketone/enol tautomerism (e.g., ketone/enol ratios observed at ~1:0.2 in similar compounds) . High-resolution mass spectrometry (HRMS) further confirms molecular weight and purity .
Q. What is the functional role of the hydroxyimino group in this compound’s reactivity?
- Methodological Answer : The hydroxyimino (-N-OH) moiety acts as a hydrogen-bond donor and chelating agent, influencing binding to biological targets. For instance, hydroxyimino groups in kinase inhibitors (e.g., B-Raf inhibitors like GDC-0879) enhance interactions with catalytic lysine residues, as shown in pharmacodynamic studies linking plasma concentrations to phosphorylated MEK1 inhibition . Computational modeling (docking or MD simulations) can further elucidate its role in stabilizing transition states or protein-ligand interactions.
Advanced Research Questions
Q. How can enzymatic kinetic resolution be optimized for enantioselective synthesis of this compound?
- Methodological Answer : Optimizing DKR requires balancing enzyme activity (e.g., CAL-B for acylation) and racemization rates. For analogous indene carboxylates, reaction parameters such as solvent polarity (e.g., toluene or CHCl), temperature (25–40°C), and enzyme immobilization have been critical. Racemization catalysts like TBD reduce reaction times (<24 h) while maintaining >95% enantiomeric excess (ee) . Monitoring ee via chiral HPLC or polarimetry ensures process control.
Q. What molecular targets or signaling pathways are associated with this compound in preclinical models?
- Methodological Answer : Structurally related indene derivatives (e.g., 2-amino-2,3-dihydro-1H-indene-5-carboxamides) inhibit discoidin domain receptor 1 (DDR1), suppressing collagen-induced epithelial-mesenchymal transition (EMT) in pancreatic cancer models . For this compound, target identification could involve kinase profiling assays (e.g., KINOMEscan) or transcriptomic analysis (RNA-seq) of treated cell lines to map downstream pathways (e.g., MAPK/ERK).
Q. How does X-ray crystallography resolve conformational ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles, dihedral angles, and tautomeric states. For example, indene derivatives with ketone/enol tautomerism show distinct electron density maps for carbonyl vs. hydroxyl groups, resolved via high-resolution (<1.0 Å) data . Twinning or disorder in crystals may require iterative refinement and validation using R-factors (<5%).
Q. What metabolic pathways or degradation products are relevant to its bioactivity?
- Methodological Answer : In vitro metabolic studies using liver microsomes (human/rodent) and LC-MS/MS can identify phase I/II metabolites. Hydroxyimino groups often undergo reduction to amines or oxidation to nitro compounds, as seen in analogs like 490-M11 and 490-M15 . Stability assays (e.g., pH 1–13 buffers) further characterize degradation kinetics, informing formulation strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
